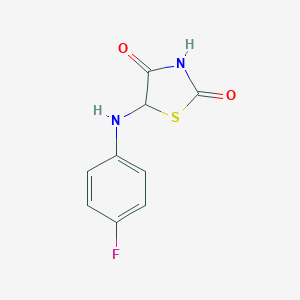
5-(4-Fluoroanilino)-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Fluoroanilino)-1,3-thiazolidine-2,4-dione, also known as rosiglitazone, is a synthetic drug that belongs to the thiazolidinedione class of drugs. It is used in the treatment of type 2 diabetes mellitus, a chronic metabolic disorder characterized by high blood sugar levels. Rosiglitazone works by increasing the sensitivity of the body's cells to insulin, a hormone that regulates blood sugar levels.
Mecanismo De Acción
Rosiglitazone works by activating peroxisome proliferator-activated receptor-gamma (PPAR-gamma), a nuclear receptor that regulates the expression of genes involved in glucose and lipid metabolism. Activation of PPAR-gamma leads to increased insulin sensitivity and improved glucose uptake by the body's cells.
Biochemical and Physiological Effects:
Rosiglitazone has been shown to have a number of biochemical and physiological effects in the body. These include increased insulin sensitivity, improved glucose uptake, reduced insulin resistance, and decreased levels of circulating free fatty acids. In addition, 5-(4-Fluoroanilino)-1,3-thiazolidine-2,4-dionee has been shown to have anti-inflammatory and anti-atherogenic effects, which may be beneficial in the treatment of cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Rosiglitazone has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive, making it a cost-effective option for researchers. In addition, its mechanism of action is well understood, making it a useful tool for investigating the molecular pathways involved in glucose and lipid metabolism. However, 5-(4-Fluoroanilino)-1,3-thiazolidine-2,4-dionee has limitations as well. It has been associated with an increased risk of cardiovascular events, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 5-(4-Fluoroanilino)-1,3-thiazolidine-2,4-dionee. One area of interest is the development of new drugs that target PPAR-gamma with greater specificity and efficacy. Another area of research is the investigation of the potential use of 5-(4-Fluoroanilino)-1,3-thiazolidine-2,4-dionee in the treatment of other metabolic disorders such as obesity and non-alcoholic fatty liver disease. Finally, further studies are needed to clarify the cardiovascular risks associated with 5-(4-Fluoroanilino)-1,3-thiazolidine-2,4-dionee and to identify strategies for minimizing these risks in patients with type 2 diabetes mellitus.
Métodos De Síntesis
Rosiglitazone can be synthesized by reacting 4-fluoroaniline with maleic anhydride in the presence of a catalyst such as triethylamine. The resulting product is then treated with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-aminothiophenol to give 5-(4-Fluoroanilino)-1,3-thiazolidine-2,4-dionee.
Aplicaciones Científicas De Investigación
Rosiglitazone has been extensively studied for its therapeutic effects on type 2 diabetes mellitus. It has been shown to improve glycemic control and reduce insulin resistance in patients with this condition. In addition, 5-(4-Fluoroanilino)-1,3-thiazolidine-2,4-dionee has been investigated for its potential use in the treatment of other metabolic disorders such as obesity and non-alcoholic fatty liver disease.
Propiedades
Nombre del producto |
5-(4-Fluoroanilino)-1,3-thiazolidine-2,4-dione |
|---|---|
Fórmula molecular |
C9H7FN2O2S |
Peso molecular |
226.23 g/mol |
Nombre IUPAC |
5-(4-fluoroanilino)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C9H7FN2O2S/c10-5-1-3-6(4-2-5)11-8-7(13)12-9(14)15-8/h1-4,8,11H,(H,12,13,14) |
Clave InChI |
NZIGENYFBAFERD-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC2C(=O)NC(=O)S2)F |
SMILES canónico |
C1=CC(=CC=C1NC2C(=O)NC(=O)S2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



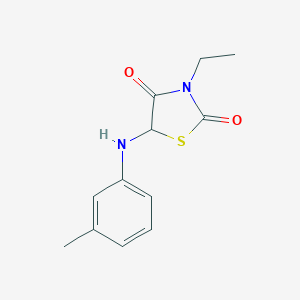
![4-({3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoic acid](/img/structure/B227560.png)
![N-[2,4,12,15,17,25-hexamethyl-3,6,10,13,16,19,23,26-octaoxo-11,24-di(propan-2-yl)-20-(quinoxaline-2-carbonylamino)-9,22-dioxa-28,29-dithia-2,5,12,15,18,25-hexazabicyclo[12.12.4]triacontan-7-yl]quinoxaline-2-carboxamide](/img/structure/B227571.png)

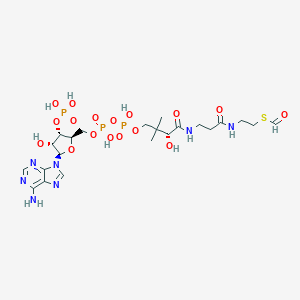
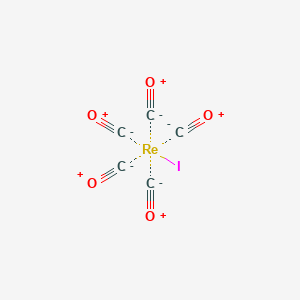

![1,3-dimethyl-2-[(1E,3E)-3-methylocta-1,3-dienyl]-4-oxocyclohex-2-ene-1-carboxylic acid](/img/structure/B227621.png)

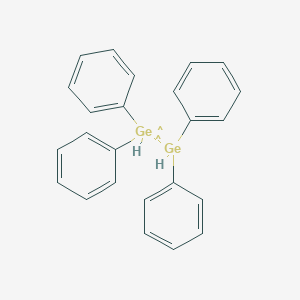

![Methyl 7-ethyl-4-(2-methoxy-2-oxoethyl)-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B227657.png)
![2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B227665.png)
